molecular formula C12H18O2 B1605740 3,5-Diisopropylcatechol CAS No. 2138-49-0

3,5-Diisopropylcatechol

Cat. No. B1605740
CAS RN: 2138-49-0
M. Wt: 194.27 g/mol
InChI Key: VMYLKGAEBQHVPE-UHFFFAOYSA-N
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Description

3,5-Diisopropylcatechol, also known as 3,5-Diisopropylpyrocatechol, is a technical grade compound with a molecular weight of 194.27 and a molecular formula of [(CH3)2CH]2C6H2-1,2-(OH)2 . It is typically found in the form of brown chunks .


Molecular Structure Analysis

The molecular structure of 3,5-Diisopropylcatechol is represented by the formula [(CH3)2CH]2C6H2-1,2-(OH)2 . This indicates that the compound consists of a catechol group (a benzene ring with two hydroxyl groups) which is substituted at the 3 and 5 positions by isopropyl groups (CH(CH3)2).


Physical And Chemical Properties Analysis

3,5-Diisopropylcatechol appears as brown chunks . It has a melting point of 78-86 degrees Celsius . The compound’s molecular weight is 194.27, and its molecular formula is [(CH3)2CH]2C6H2-1,2-(OH)2 .

Scientific Research Applications

Aerobic Oxidation of Phenol Derivatives

  • Context : 3,5-Diisopropylcatechol can be synthesized through aerobic oxidation processes. A study demonstrated the efficient oxidation of 1,3,5-triisopropylbenzene, leading to phenol derivatives bearing an isopropyl moiety, which are valuable as pharmaceutical starting materials (Aoki, Hirai, Sakaguchi, & Ishii, 2005).

Oxidation to Quinones

  • Description : Copper-catalyzed oxidation of catechols, including 3,5-diisopropylcatechol, leads to the formation of corresponding quinones. This process doesn't involve ring cleavage, which is a crucial consideration in chemical synthesis (Speier, 1986).

Formation and Decomposition of Hydroperoxides

  • Insight : Auto-oxidation of 3,4,6-triisopropylcatechol produces hydroperoxides, which upon thermal decomposition, primarily generate the starting catechol and benzoquinone. This finding is significant in understanding the stability and decomposition pathways of such compounds (Abakumov et al., 2003).

Crystal Structure Analysis

  • Research Application : The crystal structure of compounds related to 3,5-diisopropylcatechol, such as 3,5-diisopropyl-4-nitropyrazole, has been determined using X-ray powder diffraction. This type of analysis is vital for understanding the molecular arrangement and properties of these compounds (Ochando et al., 2001).

Synthesis of Alkadienoic Esters

  • Synthesis Process : The synthesis of 3,5-alkadienoic esters from 2,4-dienoic isomers involves the use of lithium diisopropylamide (LDA). This method has applications in creating compounds with specific stereochemical configurations, which is crucial in pharmaceutical and material sciences (Tsuboi et al., 1988).

Safety and Hazards

The safety data sheet for 3,5-Diisopropylcatechol indicates that it may form combustible dust concentrations in air. It can cause skin irritation and serious eye damage. It may also cause an allergic skin reaction. If inhaled, it can be harmful and may cause respiratory irritation .

Future Directions

As for future directions, it’s difficult to predict without specific context. The use of 3,5-Diisopropylcatechol would largely depend on the field of study or industry. It’s worth noting that the compound is used for research purposes .

properties

IUPAC Name

3,5-di(propan-2-yl)benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-7(2)9-5-10(8(3)4)12(14)11(13)6-9/h5-8,13-14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYLKGAEBQHVPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40175645
Record name 3,5-Diisopropylpyrocatechol
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Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Diisopropylcatechol

CAS RN

2138-49-0
Record name 3,5-Bis(1-methylethyl)-1,2-benzenediol
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Record name 3,5-Diisopropylpyrocatechol
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Record name 3,5-Diisopropylpyrocatechol
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Record name 3,5-diisopropylpyrocatechol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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